2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylthio group, an oxadiazole ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of benzylthiol with an appropriate acetamide precursor, followed by the introduction of the oxadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzylthio group and oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide: can be compared with other oxadiazole derivatives and benzylthio compounds.
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(benzylthio)-N-(5-(2-methoxyethyl)-1,3,4-triazol-2-yl)acetamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-19-8-7-13-16-17-14(20-13)15-12(18)10-21-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFWZNBWDSINHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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